Psilocybin-d10: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Psilocybin-d10: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Isotopic Labeling in Psychedelic Research
The resurgence of clinical interest in psilocybin for treating a range of neuropsychiatric disorders has created an urgent need for precise and reliable analytical methods to characterize its pharmacokinetics and metabolism. Psilocybin-d10, a deuterated analog of psilocybin, has emerged as an indispensable tool in this field. This technical guide provides an in-depth overview of the chemical properties of Psilocybin-d10, its synthesis, and its application as an internal standard in quantitative bioanalysis, offering a critical resource for researchers, scientists, and drug development professionals.
Psilocybin is a naturally occurring tryptamine and a prodrug to the pharmacologically active psilocin.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for establishing safe and effective therapeutic regimens. The inherent variability in biological matrices necessitates the use of internal standards to ensure the accuracy and precision of analytical measurements. Stable isotope-labeled internal standards (SIL-IS), such as Psilocybin-d10, are considered the gold standard for quantitative mass spectrometry due to their ability to mimic the analyte of interest throughout the analytical process, thereby correcting for matrix effects and variations in sample preparation and instrument response.
Chemical and Physical Properties: A Comparative Analysis
Psilocybin-d10 is chemically identical to psilocybin, with the exception of ten hydrogen atoms being replaced by their heavier isotope, deuterium. This substitution results in a higher molecular weight but has a negligible effect on the compound's chemical reactivity and physical properties under typical analytical conditions.[3]
| Property | Psilocybin | Psilocybin-d10 | Source(s) |
| Molecular Formula | C₁₂H₁₇N₂O₄P | C₁₂H₇D₁₀N₂O₄P | [3][4] |
| Molecular Weight | 284.25 g/mol | 294.3 g/mol | [3][4] |
| Appearance | White crystals | Crystalline solid | [3][5] |
| Melting Point | 224 °C | Not explicitly reported, but expected to be very similar to psilocybin. | [5] |
| Solubility | Soluble in boiling methanol, difficultly soluble in ethanol, practically insoluble in chloroform and benzene. Estimated water solubility of 2 g/L. | Soluble in DMSO (1 mg/ml) and PBS (pH 7.2, 2 mg/ml). | [3][4][5] |
| CAS Number | 520-52-5 | 2641522-10-1 | [6][7] |
Synthesis of Psilocybin-d10: A Conceptual Overview
The synthesis of Psilocybin-d10 generally follows the established routes for psilocybin, incorporating deuterated reagents at key steps. A common strategy involves the synthesis of a deuterated N,N-dimethyltryptamine intermediate, which is then phosphorylated to yield the final product.
A plausible synthetic route, based on literature procedures for psilocybin, is outlined below.[8][9][10][11] This should be considered a conceptual guide, and specific reaction conditions would require optimization.
Caption: Conceptual synthetic pathway for Psilocybin-d10.
Application in Quantitative Bioanalysis: The Gold Standard Internal Standard
The primary and most critical application of Psilocybin-d10 is as an internal standard for the quantification of psilocybin in biological matrices such as plasma, urine, and hair, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
The Rationale for Using a Highly Deuterated Standard
The use of a stable isotope-labeled internal standard that co-elutes with the analyte is crucial for mitigating matrix effects—the suppression or enhancement of ionization of the target analyte by co-eluting matrix components. Psilocybin-d10, being chemically and chromatographically almost identical to psilocybin, experiences the same matrix effects, allowing for accurate correction and reliable quantification. The use of a highly deuterated standard (d10) provides a significant mass shift from the unlabeled analyte, which prevents isotopic crosstalk and ensures a clean, distinct signal in the mass spectrometer.
Caption: Typical workflow for psilocybin quantification using Psilocybin-d10.
Experimental Protocol: Quantification of Psilocybin in Urine by LC-MS/MS
This protocol is a representative example and may require optimization for specific instrumentation and matrices.
1. Materials and Reagents:
-
Psilocybin certified reference material
-
Psilocybin-d10 certified reference material (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Urine samples (blank and study samples)
2. Sample Preparation: [14]
-
To a 50 µL aliquot of urine in a microcentrifuge tube, add 10 µL of Psilocybin-d10 internal standard solution (concentration to be optimized, e.g., 20 µg/mL in methanol).
-
Add 100 µL of methanol to precipitate proteins.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 4300 rpm for 10 minutes at 10 °C.
-
Transfer 100 µL of the supernatant to a new tube.
-
Dilute the supernatant 20-fold with the initial mobile phase (e.g., 900 µL of 0.1% formic acid and 2 mM ammonium formate in water).
-
Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions: [15]
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% Formic acid and 2 mM ammonium formate in water.
-
Mobile Phase B: 0.1% Formic acid and 2 mM ammonium formate in methanol.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
4. MRM Transitions: [12][16][17]
-
Psilocybin:
-
Quantifier: m/z 285.1 → 205.1
-
Qualifier: m/z 285.1 → 240.0
-
-
Psilocybin-d10 (Internal Standard):
-
Quantifier: m/z 295.1 → 215.1 (Note: This is an inferred transition based on the d10 mass shift. The exact transition should be optimized based on the specific deuteration pattern and instrument.) A commonly cited transition for Psilocybin-d4 is m/z 289.1 -> 209.1, which can serve as a reference.
-
Stability and Storage
Psilocybin is known to be more stable than its active metabolite, psilocin. However, both compounds can be susceptible to degradation, particularly in solution and when exposed to light and elevated temperatures. Psilocybin-d10, as a crystalline solid, should be stored at -20°C for long-term stability.[18] Solutions of Psilocybin-d10 should be prepared fresh when possible and stored under similar conditions, protected from light.
Conclusion
Psilocybin-d10 is a vital tool for advancing our understanding of the therapeutic potential of psilocybin. Its use as an internal standard in quantitative bioanalysis ensures the generation of high-quality, reliable data that is essential for regulatory submissions and for the development of safe and effective psychedelic-assisted therapies. This guide provides a foundational understanding of the chemical properties and applications of Psilocybin-d10, empowering researchers to conduct robust and accurate studies in this exciting and rapidly evolving field.
References
-
American Chemical Society. (2017, October 2). Psilocybin. [Link]
-
dos Santos, R. G., et al. (2025, September 15). Multianalytical Investigation of Psilocybe cubensis Mushrooms: Physicochemical Characterization and Biological Evaluation of Psilocybin and Psilocin Compounds. ACS Omega. [Link]
-
dos Santos, R. G., et al. (2025, September 15). Multianalytical Investigation of Psilocybe cubensis Mushrooms: Physicochemical Characterization and Biological Evaluation of Psilocybin and Psilocin Compounds. ACS Omega. [Link]
-
Grieshaber, A., et al. (2026, March 28). Analysis of Psilocybin and Psilocin in Urine Using SPE and LC-Tandem Mass Spectrometry. Chromatography Online. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10624, Psilocybin. [Link]
-
Restek. (2021, August 9). Fast, 3.5 Minute Analysis of Psilocin and Psilocybin in Urine by LC-MS/MS. [Link]
-
American Chemical Society. (2017, October 2). Psilocybin fast facts. [Link]
-
SCIEX. Quantification of Psilocybin and Psilocin in Mushroom by LC-MS/MS. [Link]
-
Lee, D., et al. (2021). Sensitive quantitative analysis of psilocin and psilocybin in hair samples from suspected users and their distribution in seized hallucinogenic mushrooms. Forensic Toxicology. [Link]
-
SCIEX. Quantification of psilocin and psilocybin in mushroom by LC-MS/MS. [Link]
-
Gomonit, A., et al. (2023). Quantification of psilocin in human whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Analytical Toxicology. [Link]
-
Restek Corporation. (2021, August 9). Fast, 3.5 Minute Analysis of Psilocin and Psilocybin in Urine by LC-MS/MS. [Link]
-
Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. Synthesis. [Link]
-
Thor, A., et al. (2024, March 15). Screening and confirmation of psilocin, mitragynine, phencyclidine, ketamine and ketamine metabolites by liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology. [Link]
-
Veranova. (2025, July 16). From Magic to Medicine: Synthesis of Psilocybin for Therapeutics. [Link]
-
The Psychedelic Scientist. (2026, March 20). Kilogram-scale synthesis of Psilocybin [educational]. [Link]
-
Shirota, O., Hakamata, W., & Goda, Y. (2003). Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom". Journal of Natural Products. [Link]
-
Chadefaux, D., & Beaudry, F. (2022). A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe. Molecules. [Link]
-
Cerilliant. Psilocin-D10. [Link]
-
Labcompare. Psilocybin-d10 33761 from Cayman Chemical. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multianalytical Investigation of Psilocybe cubensis Mushrooms: Physicochemical Characterization and Biological Evaluation of Psilocybin and Psilocin Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Psilocybin | C12H17N2O4P | CID 10624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. Psilocybin-d10 [A crystalline solid] | LGC Standards [lgcstandards.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Synthesis of Psilocybin & Psilocin - [www.rhodium.ws] [thevespiary.org]
- 9. veranova.com [veranova.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Quantification of Psilocybin and Psilocin in magic mushrooms [sigmaaldrich.com]
- 13. sciex.com [sciex.com]
- 14. discover.restek.com [discover.restek.com]
- 15. discover.restek.com [discover.restek.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. labcompare.com [labcompare.com]
